molecular formula C16H12Cl2N4O2 B12902743 ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate CAS No. 28648-99-9

ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate

Cat. No.: B12902743
CAS No.: 28648-99-9
M. Wt: 363.2 g/mol
InChI Key: ZABRAUDOEKWXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate is a complex organic compound with a molecular formula of C16H12Cl2N4O2. This compound is characterized by its pyrido[2,3-b]pyrazine core, which is substituted with chloro and chlorophenyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl (8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-b]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of chloro and chlorophenyl groups: These groups are introduced through substitution reactions using chlorinating agents.

    Carbamate formation: The final step involves the reaction of the intermediate compound with ethyl chloroformate to form the carbamate ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Ethyl (8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl (8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate can be compared with similar compounds such as:

    Ethyl {3-(4-chlorophenyl)-8-[(4-chlorophenyl)amino]pyrido[2,3-b]pyrazin-6-yl}carbamate: This compound has a similar core structure but different substituents, leading to distinct chemical and biological properties.

    Pyrido[2,3-b]pyrazine derivatives: These compounds share the same core but vary in their substituents, affecting their reactivity and applications.

The uniqueness of Ethyl (8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate lies in its specific substituents and the resulting properties, making it valuable for targeted research and applications.

Properties

CAS No.

28648-99-9

Molecular Formula

C16H12Cl2N4O2

Molecular Weight

363.2 g/mol

IUPAC Name

ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate

InChI

InChI=1S/C16H12Cl2N4O2/c1-2-24-16(23)22-13-7-11(18)14-15(21-13)20-12(8-19-14)9-3-5-10(17)6-4-9/h3-8H,2H2,1H3,(H,20,21,22,23)

InChI Key

ZABRAUDOEKWXNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=NC(=CN=C2C(=C1)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.